molecular formula C12H19O5PS B1315791 Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate CAS No. 60682-95-3

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate

Cat. No.: B1315791
CAS No.: 60682-95-3
M. Wt: 306.32 g/mol
InChI Key: LBFOEWHXHLPENT-UHFFFAOYSA-N
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Description

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organic compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a benzene ring substituted with a methyl group and a sulfonyl group

Scientific Research Applications

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.

    Material Science: It is explored for its use in the preparation of advanced materials with specific properties.

Safety and Hazards

This compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate typically involves the reaction of diethyl phosphite with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

Diethyl phosphite+4-methylbenzenesulfonyl chlorideDiethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate\text{Diethyl phosphite} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} Diethyl phosphite+4-methylbenzenesulfonyl chloride→Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Mechanism of Action

The mechanism of action of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a nucleophile, participating in various biochemical pathways. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl toluenesulfonylmethyl-phosphonate
  • Diethyl phenylphosphonate

Uniqueness

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is unique due to the presence of both a sulfonyl group and a phosphonate group attached to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(diethoxyphosphorylmethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O5PS/c1-4-16-18(13,17-5-2)10-19(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFOEWHXHLPENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557919
Record name Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60682-95-3
Record name Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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